molecular formula C17H22F3N3O2 B2391745 N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide CAS No. 2034283-23-1

N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide

Cat. No.: B2391745
CAS No.: 2034283-23-1
M. Wt: 357.377
InChI Key: QQAVAXYZBIVRNH-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide is a synthetic molecule with a molecular formula of C17H22F3N3O2 and a molecular weight of 357.377. This compound is primarily used in scientific research and has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Preparation Methods

The preparation of N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide involves several synthetic routes. One common method includes the use of trifluoromethylation, which is a process that introduces a trifluoromethyl group into the molecule . This process is crucial in pharmaceuticals, agrochemicals, and materials due to the unique properties imparted by the trifluoromethyl group . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Preclinical studies have shown its potential in treating various types of cancer and autoimmune diseases.

    Industry: It is used in the development of new materials and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby modulating their activity . This interaction can lead to various biological effects, including the inhibition of specific enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide can be compared with other similar compounds, such as:

  • N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate
  • N,N-dimethyl-4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carbothioamide

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific trifluoromethyl group, which imparts distinct chemical reactivity and biological activity .

Properties

IUPAC Name

N,N-dimethyl-4-[[[2-(trifluoromethyl)benzoyl]amino]methyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3O2/c1-22(2)16(25)23-9-7-12(8-10-23)11-21-15(24)13-5-3-4-6-14(13)17(18,19)20/h3-6,12H,7-11H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAVAXYZBIVRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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